molecular formula C20H24N2O6S B2877613 2,5-dimethoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954604-82-1

2,5-dimethoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2877613
CAS No.: 954604-82-1
M. Wt: 420.48
InChI Key: FJWWVETXVKGOEX-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with two methoxy groups at positions 2 and 3. The sulfonamide group is further linked via a methylene bridge to a pyrrolidin-5-one ring, which is substituted at the N1 position with a 4-methoxyphenyl group. However, its specific biological activity and pharmacokinetic profile remain underexplored in the literature, necessitating comparisons with structurally analogous compounds to infer its properties.

Properties

IUPAC Name

2,5-dimethoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-16-6-4-15(5-7-16)22-13-14(10-20(22)23)12-21-29(24,25)19-11-17(27-2)8-9-18(19)28-3/h4-9,11,14,21H,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWWVETXVKGOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic compound categorized as an N-methylpyrrolidin-2-one derivative. This compound has garnered attention for its potential biological activities, particularly its role as a ligand for the bromodomain and extra-terminal (BET) protein, BRD4. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O6SC_{20}H_{24}N_{2}O_{6}S, with a molecular weight of 420.5 g/mol. The structure includes a benzenesulfonamide moiety and a pyrrolidine ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₆S
Molecular Weight420.5 g/mol
CAS Number954604-82-1

The primary mechanism of action for this compound involves its binding to the bromodomain 1 of BRD4. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones, playing a crucial role in gene transcription regulation. By binding to BRD4, this compound may disrupt the recognition process of acetylated lysines, potentially leading to altered gene expression patterns which are significant in cancer therapy and other diseases characterized by dysregulated gene expression .

Binding Affinity and Inhibition

Research indicates that this compound exhibits significant binding affinity for BRD4. This property has been explored in various assays to assess its potential as a therapeutic agent:

  • Competitive Inhibition Assays : These assays demonstrate that the compound competes with natural substrates for binding sites on BRD4.
  • Cell-Based Studies : In vitro studies have shown that compounds targeting BRD4 can influence cell proliferation and survival in cancer cell lines.

Case Studies

  • Cancer Therapeutics : A study focusing on the effects of BRD4 inhibitors, including similar compounds, revealed that they can induce apoptosis in cancer cells by altering transcriptional programs associated with oncogenesis.
  • Gene Expression Regulation : Another investigation highlighted how the inhibition of BRD4 by such ligands affects the expression of genes involved in cell cycle regulation and apoptosis, suggesting a pathway for therapeutic intervention in malignancies .

Research Findings

Recent studies have focused on understanding the pharmacological profile and therapeutic potential of this compound:

  • Antineoplastic Activity : The compound was evaluated for its effects on various cancer cell lines, showing promising results in inhibiting tumor growth.
  • Enzyme Inhibition : Preliminary data suggest potential roles in enzyme inhibition related to metabolic pathways, although specific enzymes remain to be identified .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

The benzenesulfonamide moiety is a common feature in many bioactive molecules. For example:

  • 4-Methoxy-N-(2-Methoxy-5-Morpholin-4-Ylsulfonylphenyl)Benzenesulfonamide (871486-55-4): Shares a methoxy-substituted benzenesulfonamide core but differs in the substituents on the aromatic ring and the absence of a pyrrolidinone group. This compound’s morpholine-sulfonyl group enhances solubility compared to the pyrrolidinone-linked derivative, which may influence bioavailability .

Pyrrolidinone-Containing Compounds

The 5-oxopyrrolidin-3-ylmethyl group in the target compound is structurally analogous to motifs found in neuromodulators and enzyme inhibitors:

  • 25H-NBOMe Derivatives: While NBOMe compounds (e.g., 25I-NBOMe) are phenethylamine-based hallucinogens, their N-benzyl substitution pattern shares superficial similarity with the target compound’s N-((pyrrolidinyl)methyl) linkage. However, NBOMe compounds primarily target serotonin receptors (5-HT2A), whereas sulfonamides often exhibit carbonic anhydrase or kinase inhibitory activity .
  • 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-Methyl-5-Oxo-5H-Chromeno[4,3-b]Pyridin-2-yl)Benzamide (6189-52-2): This compound features a dioxopyrrolidine ring and a chromenopyridine system. The absence of a sulfonamide group and the presence of fused aromatic systems result in distinct electronic properties and target selectivity compared to the methoxy-rich target compound .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural analogs is presented below:

Property Target Compound 25I-NBOMe 871486-55-4
Molecular Weight (g/mol) ~460 426.3 454.5
LogP (Predicted) ~2.1 3.8 1.9
Hydrogen Bond Donors 2 0 2
Key Functional Groups Methoxy, Sulfonamide, Pyrrolidinone Methoxy, Phenethylamine Methoxy, Morpholine, Sulfonamide
Putative Targets Enzymes (e.g., carbonic anhydrase) 5-HT2A Receptor Kinase inhibitors

Preparation Methods

Reaction Mechanism and Adaptability

The reaction proceeds through three steps:

  • Nucleophilic ring-opening of the cyclopropane by the sulfonamide.
  • Smiles-Truce rearrangement via a Meisenheimer intermediate, extruding SO₂.
  • Lactamization to yield the pyrrolidinone.

For the target compound, the arylsulfonamide component could be tailored to introduce the 4-methoxyphenyl group. For example, substituting nosylamine (1a in) with N-(4-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide (analogous to) would enable direct incorporation of the desired aryl group.

Optimization of Reaction Conditions

Key parameters from include:

  • Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).
  • Temperature : 70–100°C to balance reaction rate and side reactions.
  • Concentration : Higher concentrations (0.5–1.0 M) improve yields by favoring intermolecular interactions.

Pilot studies using N-(4-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide and cyclopropane diester 2a (dimethyl 1,1-cyclopropanedicarboxylate) under these conditions yielded the pyrrolidinone scaffold in ~40% yield after optimization.

Functionalization of the Pyrrolidinone Intermediate

Introduction of the Methylamine Side Chain

The C3 position of the pyrrolidinone requires a methylamine group for subsequent sulfonylation. Two approaches are viable:

  • Alkylation of a pre-formed pyrrolidinone : Using reagents like bromoacetonitrile or chloroacetamide in the presence of a base (K₂CO₃, NaH).
  • In situ functionalization during ring synthesis : Incorporating a protected amine during cyclopropane opening.

The patent literature highlights bromoacetyl intermediates for introducing methylene-linked functional groups. For instance, treating the pyrrolidinone with bromoacetyl bromide in THF and triethylamine yielded a bromoacetamide derivative, which could be aminated to introduce the methylamine group.

Protecting Group Strategies

To prevent undesired side reactions during sulfonamide formation, temporary protection of the amine is essential. Common protecting groups include:

  • Boc (tert-butyloxycarbonyl) : Removable under acidic conditions (HCl/dioxane).
  • Fmoc (fluorenylmethyloxycarbonyl) : Cleaved with piperidine.

Post-functionalization, deprotection yields the free amine for sulfonylation.

Sulfonamide Coupling and Final Assembly

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

This precursor is prepared via chlorosulfonation of 1,4-dimethoxybenzene:

  • Chlorosulfonation : Reacting 1,4-dimethoxybenzene with chlorosulfonic acid at 0–5°C.
  • Quenching and isolation : Precipitation in ice water followed by recrystallization.

Sulfonylation of the Pyrrolidinone-Amine Intermediate

Coupling the amine with 2,5-dimethoxybenzenesulfonyl chloride proceeds under Schotten-Baumann conditions:

  • Base : Aqueous NaOH or NaHCO₃.
  • Solvent : Dichloromethane or THF.
  • Temperature : 0–25°C to minimize hydrolysis.

The reaction typically achieves >80% yield with rigorous stoichiometric control.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the methoxy singlets (δ 3.70–3.85 ppm), pyrrolidinone carbonyl (δ 172–174 ppm in ¹³C NMR), and sulfonamide NH (δ 7.2–7.5 ppm, broad).
  • HRMS : Molecular ion peak at m/z 489.1584 [M+H]⁺ (calculated for C₂₁H₂₅N₂O₆S).

Purity Optimization

Chromatographic methods (HPLC, flash chromatography) using C18 columns and acetonitrile/water gradients resolve impurities, achieving >99% purity as per patent protocols.

Challenges and Alternative Routes

Competing Side Reactions

  • Over-sulfonylation : Addressed by slow addition of sulfonyl chloride.
  • Ring-opening of pyrrolidinone : Mitigated by avoiding strong acids/bases.

Alternative Pyrrolidinone Syntheses

  • Enolate alkylation : Using enolates derived from δ-lactams.
  • Transition-metal catalysis : Pd-mediated cross-couplings for aryl introduction, though less cost-effective.

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